molecular formula C17H22N4O2 B2540409 tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate CAS No. 1448850-59-6

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B2540409
CAS No.: 1448850-59-6
M. Wt: 314.389
InChI Key: FYMPGBPHCBIAAO-LBPRGKRZSA-N
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Description

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a quinazoline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Quinazoline Moiety: The quinazoline group can be introduced via a nucleophilic substitution reaction, where a suitable quinazoline derivative reacts with the pyrrolidine intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its potential as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3S)-3-(quinazolin-4-ylamino)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl (3S)-3-(quinazolin-4-ylamino)morpholine-1-carboxylate: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMPGBPHCBIAAO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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